Telaprevir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.55e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Telaprevir belongs to a class of drugs called protease inhibitors. Hepatitis C virus replicates by producing a long protein chain that needs to be cleaved into individual functional proteins by a viral enzyme called NS3/4A protease. Telaprevir acts by binding to this enzyme, preventing it from cleaving the protein chain and thereby inhibiting viral replication [].

Telaprevir in Clinical Trials

Telaprevir was evaluated in numerous clinical trials for the treatment of chronic HCV infection, often used in combination with pegylated interferon and ribavirin, the standard treatment at the time. These studies aimed to assess Telaprevir's efficacy in achieving sustained virologic response (SVR), which indicates the absence of detectable HCV after treatment completion [].

The results were promising. Studies showed that Telaprevir-based regimens significantly improved SVR rates compared to pegylated interferon and ribavirin alone, particularly in patients with specific HCV genotypes or treatment-experienced individuals [].

Limitations and Discontinuation

Despite its initial success, Telaprevir's use in clinical practice was limited due to several factors. The drug was associated with a high frequency of side effects, including rash, fatigue, nausea, and anemia []. Additionally, the emergence of drug-resistant HCV strains posed a challenge [].

Telaprevir is a potent inhibitor of the Hepatitis C Virus NS3/4A protease, which is crucial for the viral replication process. Its chemical formula is , and it has a molecular weight of approximately 679.85 g/mol. Telaprevir's mechanism of action involves binding to the active site of the NS3/4A protease, preventing the cleavage of viral polyproteins, thereby inhibiting viral replication and leading to a decrease in viral load in patients infected with Hepatitis C Virus genotype 1 .

Telaprevir acts as a specific inhibitor of the HCV NS3/4A serine protease, a vital enzyme responsible for processing the viral polyprotein into functional proteins essential for viral replication []. By binding to the active site of NS3/4A, Telaprevir prevents the cleavage of the polyprotein, effectively halting viral replication [].

The metabolism of telaprevir primarily occurs through cytochrome P450 3A4, leading to various metabolites, including pyrazinoic acid and a less active R-diastereomer. The metabolic pathways involve hydrolysis, oxidation, and reduction reactions. Notably, telaprevir exhibits significant variability in its pharmacokinetics based on food intake, with increased absorption noted when taken with high-fat meals .

The synthesis of telaprevir has been optimized through various methods. A notable approach involves biocatalytic desymmetrization and multicomponent reactions, allowing for a more efficient production process. This method reduces the number of steps required for synthesis while maintaining high yields .

Telaprevir was primarily used in the treatment of chronic Hepatitis C Virus infections, especially in patients with genotype 1. Its combination with standard therapies has shown to enhance treatment efficacy significantly. Despite its effectiveness, telaprevir's use has diminished due to the emergence of newer direct-acting antivirals that offer improved safety profiles and efficacy .

Telaprevir is known to interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. These interactions can lead to altered drug levels and potential toxicity or reduced efficacy of co-administered medications. Clinical studies have identified several significant drug-drug interactions that necessitate careful monitoring during therapy .

Several compounds share structural and functional similarities with telaprevir:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Boceprevir | NS3/4A Protease Inhibitor | First-in-class; less potent than telaprevir |

| Simeprevir | NS3/4A Protease Inhibitor | Longer half-life; fewer side effects |

| Grazoprevir | NS3/4A Protease Inhibitor | Used in combination therapies; broader genotype coverage |

Uniqueness of Telaprevir:

- Telaprevir was one of the first protease inhibitors approved for clinical use against Hepatitis C Virus genotype 1.

- It showed significant improvements in treatment outcomes compared to previous therapies but also had a higher incidence of adverse effects.

Retrosynthetic Analysis of Telaprevir's Peptidomimetic Framework

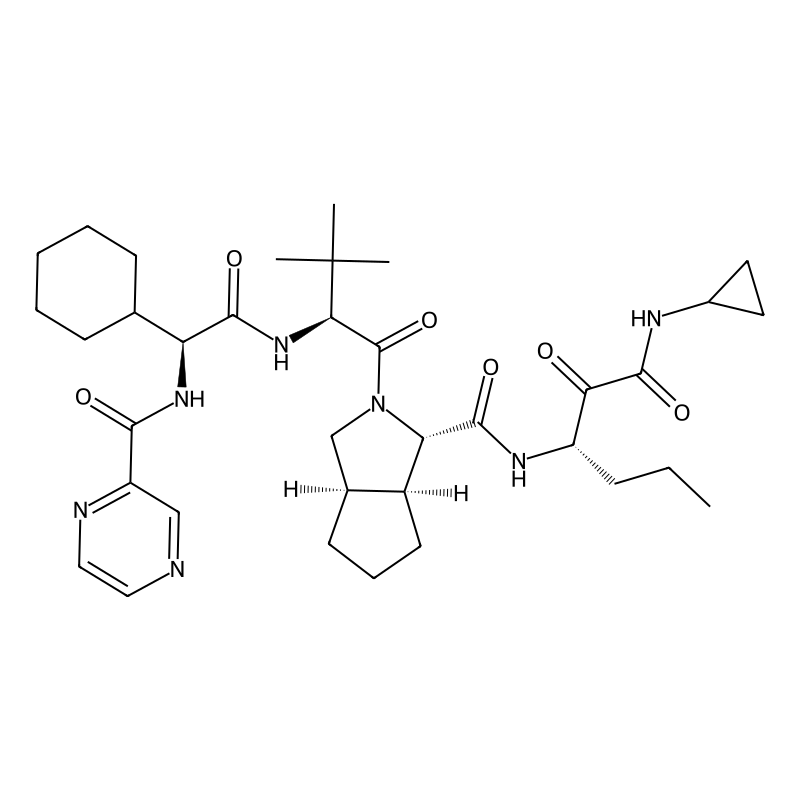

Telaprevir represents a complex tetrapeptide scaffold containing six chiral centers, making its retrosynthetic analysis particularly challenging [1]. The peptidomimetic framework can be systematically disconnected through strategic amide bond cleavages to reveal four key building blocks: the pyrazine carboxylic acid cap (P4 residue), the tert-leucine derivative (P3 residue), the bicyclic pyrrolidine core (P2 residue), and the cyclopropyl amide terminus (P1 residue) [1] [2].

The retrosynthetic approach pioneered by Orru and Ruijter involves two critical multicomponent reactions as key disconnections [3] [4]. The first disconnection utilizes an Ugi-type three-component reaction between a carboxylic acid, a cyclic imine derived from biocatalytic oxidation, and an isocyanide component. The second strategic disconnection employs a Passerini three-component reaction to construct the isocyanide building block itself [3] [5].

The most challenging structural element in telaprevir's retrosynthetic analysis is the bicyclic [3.3.0] pyrrolidine system, which serves as the P2 residue [6] [7]. This constrained bicyclic structure requires careful stereochemical control during synthesis, as it contains two adjacent chiral centers that must be established with high diastereoselectivity. Traditional approaches relied on lengthy linear sequences with racemic intermediates followed by chiral resolution, but modern synthetic strategies have developed more efficient asymmetric approaches [7].

The peptidomimetic nature of telaprevir necessitates consideration of potential epimerization at multiple chiral centers during peptide bond formation. Particular attention must be paid to the tert-leucine residue at the P3 position, where epimerization can lead to significant impurity formation [8]. The retrosynthetic strategy must therefore incorporate mild coupling conditions and appropriate protecting group strategies to maintain stereochemical integrity throughout the synthetic sequence.

Biocatalytic Desymmetrization Strategies in Key Intermediate Synthesis

Biocatalytic desymmetrization has emerged as a transformative approach for accessing chiral intermediates in telaprevir synthesis [9] [10] [11]. The most successful implementation utilizes monoamine oxidase N (MAO-N) to achieve enantioselective oxidation of a meso-pyrrolidine derivative, generating the requisite cyclic imine with exceptional enantiomeric excess (>94% ee) [9] [12].

The MAO-N-catalyzed desymmetrization operates under mild aerobic conditions, utilizing molecular oxygen as the terminal oxidant [10] [11]. The process demonstrates remarkable selectivity, converting the prochiral substrate to the corresponding imine through C-H bond activation adjacent to the nitrogen center. This biocatalytic transformation circumvents the need for stoichiometric chiral auxiliaries or expensive chiral starting materials, representing a significant advancement in green chemistry principles [13] [14].

An alternative biocatalytic strategy developed by Banfi employs lipase-mediated desymmetrization of a meso-diol intermediate [4] [15]. This approach utilizes selective acylation or hydrolysis to break the symmetry of the diol substrate, providing access to enantioenriched building blocks for subsequent elaboration. While generally providing lower yields compared to the MAO-N approach, the lipase-catalyzed process offers complementary reactivity and may be advantageous for specific substrate classes [16].

The scalability of biocatalytic desymmetrization represents a critical factor for industrial implementation. The MAO-N system has demonstrated excellent performance at multi-kilogram scale, maintaining both high enantioselectivity and practical reaction rates [14]. Process parameters such as pH control, oxygen supply, and enzyme loading have been optimized to ensure robust performance under manufacturing conditions.

Key advantages of biocatalytic desymmetrization include the elimination of chiral resolution steps, reduction in waste streams, and improved atom economy. The enzymatic processes typically operate under mild conditions that minimize side reactions and epimerization, leading to higher product quality and reduced purification requirements [13] [17].

Multicomponent Reaction Optimization for Core Structure Assembly

Multicomponent reactions serve as the cornerstone of modern telaprevir synthesis, enabling rapid construction of complex molecular architecture in a single transformation [3] [4] [5]. The Orru-Ruijter approach employs an Ugi-type three-component reaction as the key bond-forming event, combining the biocatalytically derived imine, a carboxylic acid component, and an isocyanide to generate the core tetrapeptide framework [3] [18].

The optimization of the Ugi-type reaction required careful attention to stereochemical control, as classical multicomponent reactions typically provide poor diastereoselectivity [15] [19]. The use of a conformationally constrained cyclic imine, generated in situ from the biocatalytic oxidation, provides enhanced facial selectivity during the nucleophilic addition step. Under optimized conditions, the reaction proceeds with 83:13:4 diastereoselectivity, with the major isomer corresponding to the desired telaprevir stereochemistry [3] [5].

Critical parameters for multicomponent reaction optimization include solvent selection, temperature control, and component stoichiometry [20] [19]. The Ugi reaction demonstrates improved selectivity in polar protic solvents, while the related Passerini reaction performs optimally in aprotic media. Temperature control is essential to balance reaction rate with stereochemical fidelity, with most processes operating between 0°C and room temperature [15] [18].

The Banfi approach utilizes sequential Passerini three-component reactions to construct the telaprevir framework [4] [15]. The first Passerini reaction combines an aldehyde (generated by in situ oxidation), an isocyanide, and acetic acid to provide an advanced intermediate with a 2:1 diastereomeric ratio. The second Passerini reaction incorporates the cyclopropyl isocyanide component, which is generated in situ from the corresponding formamide precursor to avoid handling of the volatile isocyanide [4] [19].

Process intensification strategies have been developed to minimize intermediate purifications and enable telescoped sequences [5] [18]. The combination of biocatalytic oxidation with immediate multicomponent reaction coupling eliminates the need to isolate unstable imine intermediates. Similarly, in situ generation of isocyanide components from stable formamide precursors improves process robustness and safety [21].

Industrial-Scale Manufacturing Challenges and Quality by Design Approaches

The transition from laboratory-scale synthesis to industrial manufacturing of telaprevir presented numerous technical challenges that required systematic Quality by Design (QbD) approaches for resolution [22] [23] [2]. The commercial manufacturing process developed by Vertex Pharmaceuticals successfully produced over 60 metric tons of drug substance across more than 150 batches, achieving exceptional purity levels (≥99.97%) with total impurity content ≤0.03% [2] [24].

A fundamental challenge in industrial telaprevir manufacturing involves the scale-up of biocatalytic transformations while maintaining stereocontrol [23] [24]. The enzymatic processes require careful optimization of parameters such as enzyme loading, pH control, temperature management, and oxygen supply to ensure consistent performance at manufacturing scale. Normal Operating Range (NOR) and Proven Acceptable Range (PAR) parameters were established for each critical process variable through systematic experimentation [23].

The control of stereochemical integrity during large-scale peptide coupling reactions represents another significant manufacturing challenge [2] [8]. Epimerization at the tert-leucine position emerged as a critical quality attribute, requiring optimization of coupling reagents, reaction conditions, and process timing. The implementation of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as coupling agent in dichloromethane provided superior stereochemical control compared to traditional peptide coupling methods [8].

The final oxidation step, converting the hydroxyamide intermediate to telaprevir, required replacement of the discovery-route Dess-Martin oxidation with a more scalable and environmentally acceptable process [2] [24]. TEMPO-mediated oxidation using sodium hypochlorite was developed as the commercial oxidation method, providing excellent yields while eliminating heavy metal waste streams and improving process safety [24] [25].

Impurity control strategies were implemented throughout the manufacturing process to ensure consistent product quality [22] [23]. Critical impurities include diastereomeric species arising from incomplete stereocontrol, residual protecting groups, and oxidation byproducts. Analytical methods were developed to monitor and control each impurity class, with specifications established based on safety and efficacy requirements [22].

Process robustness was enhanced through the implementation of continuous process verification and statistical process control methodologies [23]. Key performance indicators were established for each unit operation, with control limits designed to ensure consistent product quality while maintaining manufacturing efficiency. The QbD approach enabled identification of critical quality attributes and their relationship to process parameters, facilitating effective process control and troubleshooting [22] [23].

Supply chain considerations required development of reliable sources for specialized building blocks, particularly the P1 aminoalcohol and P2 bicycloproline ester intermediates [2]. The stereoselective lithiation-carboxylation process for bicycloproline synthesis was scaled successfully to multi-hundred kilogram campaigns using specialized equipment and rigorous safety protocols [6] [7].

Environmental and safety considerations drove the selection of solvents, reagents, and processing conditions throughout the manufacturing sequence [24]. Green chemistry principles were applied wherever possible, including the replacement of toxic reagents, minimization of waste streams, and implementation of solvent recovery systems. The biocatalytic transformations represent particular advantages in terms of environmental impact, operating under mild conditions with minimal waste generation [13] [14].

Table 1: Comparison of Telaprevir Synthetic Approaches

Approach Total Steps Linear Steps Overall Yield (%) Key Features Commercial Viability

Original Technical Synthesis 24 ~20 Low (~10-15) Standard peptide chemistry, chiral HPLC separation Poor

Orru-Ruijter MCR Approach 11 7 45 Biocatalytic desymmetrization + 2 MCRs High potential

Banfi Biocatalytic MCR ~15-18 ~12-15 ~25-35 Biocatalytic desymmetrization + 2 Passerini reactions Moderate

Commercial Vertex Process >20 ~15-18 Not disclosed TEMPO oxidation, QbD approach Implemented (>60 metric tons)

Table 2: Key Intermediates in Telaprevir Synthesis

Building Block Synthetic Challenge Key Method Yield (%) Stereoselectivity

P1 Aminoalcohol (20) Chiral center formation Chiral resolution with THNA ~30 (after resolution) >99% ee

P2 Bicycloproline Ester (12) Bicyclic [3.3.0] proline synthesis Stereoselective lithiation-carboxylation 31 (overall from racemic) >99% ee, 100:0 dr

P3 tert-Leucine Residue Epimerization control Controlled peptide coupling ~80-90 Minimal epimerization

P4 Pyrazine Cap Coupling efficiency Standard amide formation ~85-95 N/A

Table 3: Biocatalytic Desymmetrization Strategies

Parameter Orru-Ruijter Process Banfi Process

Enzyme MAO-N (Monoamine oxidase N) Lipase (desymmetrization)

Substrate meso-Pyrrolidine derivative meso-Diol

Product ee (%) >94 >90

Yield (%) High (~90-95) Moderate (~70-80)

Reaction Conditions O2, pH controlled Organic solvent

Scale Potential Industrial scale feasible Industrial scale possible

Table 4: Multicomponent Reaction Optimization Parameters

MCR Type Components Diastereoselectivity Yield (%) Key Optimization

Ugi-type 3CR Carboxylic acid + Imine + Isocyanide 83:13:4 80 In situ imine generation

Passerini 3CR (Step 1) Aldehyde + Isocyanide + Acetic acid 2:1 (a/b) ~60-70 In situ oxidation to aldehyde

Passerini 3CR (Step 2) Aldehyde + Cyclopropyl isocyanide + Acetic acid High ~70-80 In situ isocyanide formation

Table 5: Industrial Manufacturing Challenges and QbD Solutions Challenge Traditional Approach QbD Solution Result Scale-up of biocatalytic step Chiral HPLC separation Enzymatic resolution with MAO-N Scalable to >100 kg batchesStereochemical control at scale Multiple protection/deprotection steps Biocatalytic desymmetrization >99% ee consistently Impurity control Multiple purifications Controlled process parameters (NOR/PAR) ≤0.03% total impurities Process robustness Linear synthesis Convergent MCR approach >150 commercial batches Cost of goods reduction Expensive chiral building blocks Readily available building blocks >50% step reduction

Telaprevir is a linear peptidomimetic α-ketoamide that targets the catalytic serine of the Hepatitis C virus non-structural protein 3/4A serine protease through a slow, reversible covalent mechanism. Pre-steady-state and steady-state analyses have defined a two-step binding process: a rapid, non-covalent encounter complex followed by slow formation of a thio-hemiketal adduct that dissociates only gradually [1] [2].

Key kinetic and thermodynamic parameters

| Protease source | Steady-state inhibition constant (nM) | Dissociation half-life (minutes) | Apparent dissociation rate (s⁻¹) | Association rate (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| Genotype 1a enzyme-cofactor complex | 7 [1] [3] | 58 [2] | 1.9 × 10⁻⁴ [2] | 2.2 × 10⁵ [1] | 1, 10 |

| Genotype 2a enzyme-cofactor complex | 30-50 (≈ 4- to 7-fold weaker than genotype 1a) [1] | 10-30 [1] | Not reported | Not reported | 49 |

| Genotype 3a enzyme-cofactor complex | ≈ 300 (≈ 40-fold weaker than genotype 1a) [1] | 10-30 [1] | Not reported | Not reported | 49 |

Interpretation.

The sub-nanomolar to low-nanomolar inhibition constants together with a long residence time (≈ one hour on genotype 1 protease) indicate tight and durable occupancy of the enzymatic active site. The markedly higher constants for genotypes 2 and 3 rationalise the reduced antiviral potency observed clinically in those viral backgrounds [4].

Single-turnover crystallography confirms the covalent yet reversible trapping of the catalytic Ser-139, with the oxyanion stabilised by backbone amides in the classical oxyanion hole and by hydrogen bonding to the catalytic histidine [5] [6]. These structural snapshots align with the kinetic evidence for slow adduct dissociation.

Enzyme–Ligand Thermodynamics across Viral Genotypes

Microcalorimetric evaluation shows that binding of Telaprevir to genotype 1 protease is enthalpy-driven (ΔH ≈ –12 kcal mol⁻¹) with a modest entropic penalty, whereas binding to genotype 3 protease is significantly less exothermic (ΔH ≈ –5 kcal mol⁻¹) [7]. The enthalpic dominance reflects extensive hydrogen-bond restitution and hydrophobic burial created by the bicyclic proline at the P2 position and the isopropyl side-chain that mimics the natural P1′ alanine of viral substrates.

Lead-Optimisation Pathway toward Telaprevir

Early α-ketoacid prototypes bound the serine protease tightly but suffered from chemical instability. Replacing the acid with a ketoamide warhead retained reversible covalency while markedly improving metabolic stability [8]. Systematic residue scanning along the tetrapeptide backbone yielded four pivotal optimisations [1] [9]:

- Rigidification at P2. Converting L-proline to a fused bicyclic nor-proline increased shape complementarity, lowering the inhibition constant from 360 nM to 35 nM.

- Hydrophobic enlargement at P4. Exchange of leucine for tert-butylglycine deepened S4 pocket occupancy, halving the inhibition constant.

- Neutral P1′ isopropyl cap. Removal of the terminal acidic group avoided electrostatic repulsion within the shallow S1′ cleft and improved cell-based potency four-fold.

- Macrocyclisation screening. Although macrocyclic α-ketoamides enhanced potency in enzyme assays, their oral bioavailability was inferior; the team therefore advanced the linear analogue VX-950 (Telaprevir) [10].

Representative α-ketoamide series

| Compound (project code) | Key structural change versus Telaprevir | Steady-state inhibition constant (nM) | Replicon half-maximal inhibitory concentration (nM) | Reference |

|---|---|---|---|---|

| Compound 1 (linear tetrapeptide α-ketoacid) | Warhead = α-ketoacid | 354 | 280 | 49 |

| Compound 15 [11] | P2 proline → bicyclic proline | 95 | 72 | 58 |

| Compound 16 [11] | P4 leucine → tert-butylglycine | 60 | 48 | 58 |

| Telaprevir (VX-950) | Combined P2, P4, P1′ optimisations; ketoamide warhead | 7 [1] | 200–400 [4] [12] | 49, 5 |

| Macrocyclic analogue 8b [10] | P2-P4 macrocycle; identical warhead | 5 | 30 | 77 |

Insights.

The α-ketoamide warhead proved to be a privileged motif: it delivers reversible covalent bonding with favourable residence times while tolerating extensive peripheral modifications. Optimization of distal (P2–P4) hydrophobics tuned both potency and pharmacokinetic behaviour, culminating in Telaprevir’s balanced profile of enzyme affinity, metabolic stability, and oral exposure.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 10 of 11 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Incivo, in combination with peginterferon alfa and ribavirin, is indicated for the treatment of genotype-1 chronic hepatitis C in adult patients with compensated liver disease (including cirrhosis): who are treatment naïve; who have previously been treated with interferon alfa (pegylated or non-pegylated) alone or in combination with ribavirin, including relapsers, partial responders and null responders.

Treatment of chronic hepatitis C

Livertox Summary

Drug Classes

Therapeutic Uses

INCIVEK (telaprevir), in combination with peginterferon alfa and ribavirin, is indicated for the treatment of genotype 1 chronic hepatitis C in adult patients with compensated liver disease, including cirrhosis, who are treatment-naive or who have previously been treated with interferon-based treatment, including prior null responders, partial responders, and relapsers. /Included in US product label/

Pharmacology

Telaprevir is an orally available peptidomimetic small molecule with activity against hepatitis C virus (HCV). Telaprivir is a selective protease inhibitor that targets the viral HCV NS3-4A serine protease and disrupts processing of viral proteins and formation of a viral replication complex.

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AP - Antivirals for treatment of hcv infections

J05AP02 - Telaprevi

Mechanism of Action

Telaprevir is a peptidomimetic, selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor. The drug is a direct-acting antiviral (DAA) agent with activity against HCV. Telaprevir contains an alpha-ketoamide functional group that covalently and reversibly binds the active serine site of HCV NS3/4 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication. Telaprevir has in vitro activity against HCV genotypes 1a, 1b, and 2, but is less active against genotypes 3a and 4a.

Telaprevir is an inhibitor of the HCV NS3/4A serine protease, necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins and essential for viral replication. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with an IC50 value of 10 nM.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Telaprevir is mainly eliminated in the feces (82%) with a smaller amount eliminated via expiration (9%) and very little in the urine (1%). 31.9% and 18.8% of drug in the feces was present as the parent compound and R-diastereomer of the parent compound respectively.

The estimated apparent volume of distribution for Telapravir is 252 litres with an inter-individual variability of 72%.

Telaprevir has an estimated aparent total body clearance of 32.4 liters per hour with an interindividual variability of 27.2%.

The pharmacokinetic properties of telaprevir have been evaluated in healthy adult subjects and in subjects with chronic hepatitis C. Following multiple doses of telaprevir (750 mg every 8 hr) in combination with peginterferon alfa and ribavirin in treatment-naive subjects with genotype 1 chronic hepatitis C, mean (SD) Cmax was 3510 (1280) ng/mL, Cmin was 2030 (930) ng/mL, and AUC8h was 22,300 (8650) ng.hr/mL.

Telaprevir is orally available, most likely absorbed in the small intestine, with no evidence for absorption in the colon. Maximum plasma concentrations after a single dose of telaprevir are generally achieved after 4 to 5 hours.

Telaprevir is a substrate for and inhibitor of P-glycoprotein transport.

The systemic exposure (AUC) to telaprevir was increased by 237% when telaprevir was administered with a standard fat meal (containing 533 kcal and 21 g fat) compared to when telaprevir was administered under fasting conditions. In addition, the type of meal significantly affects exposure to telaprevir. Relative to fasting, when telaprevir was administered with a low-fat meal (249 kcal, 3.6 g fat) and a high-fat meal (928 kcal, 56 g fat), the systemic exposure (AUC) to telaprevir was increased by approximately 117% and 330%, respectively.

For more Absorption, Distribution and Excretion (Complete) data for Telaprevir (13 total), please visit the HSDB record page.

Metabolism Metabolites

Telaprevir is extensively metabolized in the liver, involving hydrolysis, oxidation, and reduction. Multiple metabolites were detected in feces, plasma, and urine. After repeated oral administration, the R-diastereomer of telaprevir (30-fold less active), pyrazinoic acid, and a metabolite that underwent reduction at the alpha-ketoamide bond of telaprevir (not active) were found to be the predominant metabolites of telaprevir.

Wikipedia

Spiropentadiene

FDA Medication Guides

Telaprevir

TABLET;ORAL

VERTEX PHARMS

03/25/2014

Drug Warnings

Rash developed in 56% of patients receiving telaprevir during controlled clinical trials. Severe rash (e.g., generalized rash or rash with vesicles or bullae or ulcerations other than SJS) was reported in 4% of patients receiving telaprevir in conjunction with peginterferon alfa and ribavirin compared with less than 1% of patients receiving peginterferon alfa and ribavirin without telaprevir. Rash frequently was observed during the first 4 weeks of telaprevir treatment, but can occur at any time. Rash generally improves when telaprevir therapy is completed or discontinued; complete resolution may take weeks.

If a serious skin reaction occurs, telaprevir, peginterferon alfa, and ribavirin should be immediately discontinued and the patient promptly referred for urgent medical care. Patients with mild to moderate rash should be monitored for progression of rash or development of systemic symptoms. If rash progresses and becomes severe or if systemic symptoms develop, telaprevir should be discontinued; peginterferon alfa and ribavirin may be continued.

Telaprevir dosage should not be reduced and telaprevir should not be restarted if it was discontinued because of rash. If improvement is not observed within 7 days of discontinuing telaprevir, sequential or simultaneous interruption or discontinuance of peginterferon alfa and/or ribavirin should be considered. If medically indicated, earlier interruption or discontinuance of peginterferon alfa and ribavirin should be considered.

For more Drug Warnings (Complete) data for Telaprevir (18 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life after single-dose oral administration of telaprevir 750 mg typically ranged from about 4.0 to 4.7 hours. At steady state, the effective half-life is about 9 to 11 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Interactions

Potential pharmacokinetic interaction with drugs that are inducers or inhibitors of P-glycoprotein, with possible alteration in telaprevir concentrations.

Potential pharmacokinetic interaction with alfuzosin (increased alfuzosin concentrations). Concomitant use of telaprevir and alfuzosin is contraindicated because increased alfuzosin concentrations may result in hypotension or cardiac arrhythmia.

Potential pharmacokinetic interaction with antiarrhythmic agents (amiodarone, bepridil (no longer commercially available in US), flecainide, systemic lidocaine, propafenone, quinidine) may result in increased concentrations of the antiarrhythmic agent; potential for serious and/or life-threatening adverse effects. If telaprevir and antiarrhythmic agents are used concomitantly, use caution and clinical monitoring.

For more Interactions (Complete) data for Telaprevir (54 total), please visit the HSDB record page.

Dates

2. Kiser JJ, Burton JR, Anderson PL, Everson GT. Review and management of drug interactions with boceprevir and telaprevir. Hepatology. 2012 May;55(5):1620-8. doi: 10.1002/hep.25653. PMID: 22331658; PMCID: PMC3345276.

3. Lin C, Kwong AD, Perni RB. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease. Infect Disord Drug Targets. 2006 Mar;6(1):3-16. doi: 10.2174/187152606776056706. PMID: 16787300.

4. McHutchison JG, Manns MP, Muir AJ, Terrault NA, Jacobson IM, Afdhal NH, Heathcote EJ, Zeuzem S, Reesink HW, Garg J, Bsharat M, George S, Kauffman RS, Adda N, Di Bisceglie AM; PROVE3 Study Team. Telaprevir for previously treated chronic HCV infection. N Engl J Med. 2010 Apr 8;362(14):1292-303. doi: 10.1056/NEJMoa0908014. Erratum in: N Engl J Med. 2010 Apr 29;362(17):1647. Dosage error in article text. PMID: 20375406.

5. Zeuzem S, Andreone P, Pol S, Lawitz E, Diago M, Roberts S, Focaccia R, Younossi Z, Foster GR, Horban A, Ferenci P, Nevens F, Müllhaupt B, Pockros P, Terg R, Shouval D, van Hoek B, Weiland O, Van Heeswijk R, De Meyer S, Luo D, Boogaerts G, Polo R, Picchio G, Beumont M; REALIZE Study Team. Telaprevir for retreatment of HCV infection. N Engl J Med. 2011 Jun 23;364(25):2417-28. doi: 10.1056/NEJMoa1013086. PMID: 21696308.